
4-amino-6-methoxy-1,3,5-triazine-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid is an organic compound with the molecular formula C5H6N4O3 It belongs to the class of triazines, which are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-4,6-dimethoxy-1,3,5-triazine with ammonia under controlled conditions. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-70°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of folate metabolism, which is crucial for cell division and growth. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-amino-4-methoxy-6-methyl-1,3,5-triazine
- 2-amino-4,6-dimethoxy-1,3,5-triazine
- 2-amino-4-methyl-6-methoxy-1,3,5-triazine
Uniqueness
4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid is unique due to its specific functional groups and structural configuration. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
371199-48-3 |
|---|---|
分子式 |
C5H6N4O3 |
分子量 |
170.13 g/mol |
IUPAC名 |
4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid |
InChI |
InChI=1S/C5H6N4O3/c1-12-5-8-2(3(10)11)7-4(6)9-5/h1H3,(H,10,11)(H2,6,7,8,9) |
InChIキー |
PWWLZHMZBKQGQQ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC(=N1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


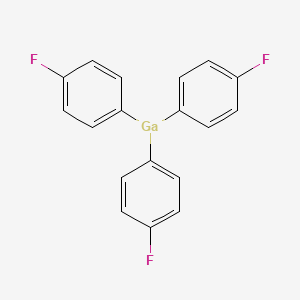
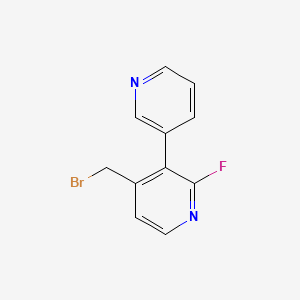
![3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)

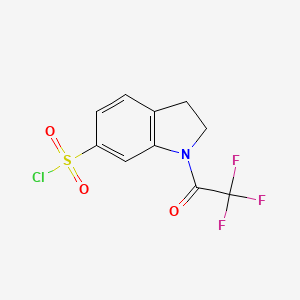
![1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B13142990.png)
![[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium](/img/structure/B13142998.png)
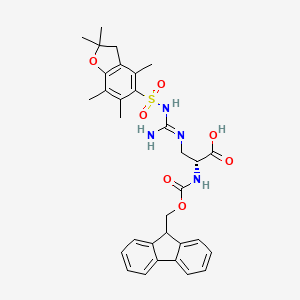
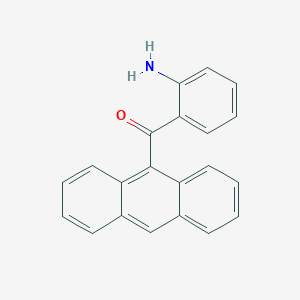

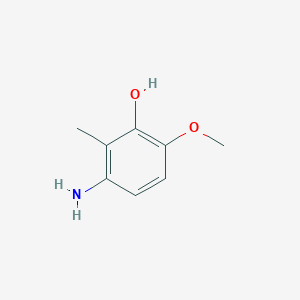
![6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride](/img/structure/B13143022.png)
![4-([2,3'-Bipyridin]-5-yl)aniline](/img/structure/B13143033.png)

